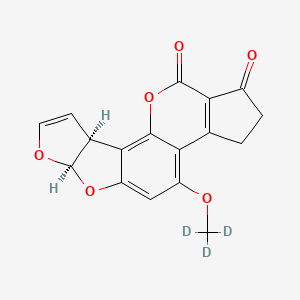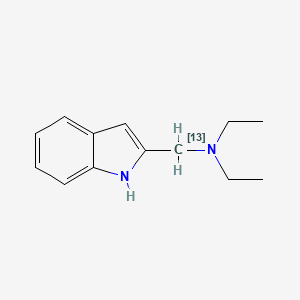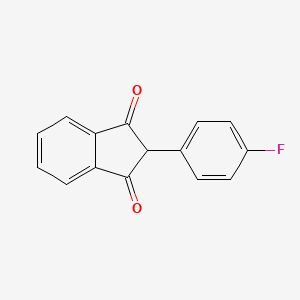![molecular formula C₃₉H₆₂O₁₃ B1141294 (2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 55916-51-3](/img/structure/B1141294.png)
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyphyllin VI is a steroidal saponin derived from the plant Paris polyphylla. It is known for its significant medicinal properties, including anti-inflammatory, analgesic, and anti-cancer activities . This compound has been extensively studied for its potential therapeutic applications, particularly in traditional Chinese medicine.
Mechanism of Action
- Inflammatory pain, which involves a complex network of inflammatory mediators, can be alleviated by PPVI. Network pharmacology and RNA sequencing studies have highlighted the contribution of the MAPK pathway to this effect .
- PPVI may inhibit IL-8 release by regulating P2X7R, leading to reduced p38 phosphorylation. However, its modulation of IL-6 release and ERK1/2 phosphorylation may involve other P2X7R-independent signals .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Polyhyllin VI has been shown to interact with various enzymes and proteins, contributing to its biochemical effects. For instance, it has been found to interact with the MAPK signaling pathway . In the LPS/ATP-induced RAW264.7 cell model, pretreatment with Polyhyllin VI for 1 hour inhibited the release of IL-6 and IL-8, down-regulated expression of the P2X 7 receptor (P2X 7 R), and decreased phosphorylation of p38 and ERK1/2 components of the MAPK pathway .
Cellular Effects
Polyhyllin VI has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation in mice, thereby reducing pain . In the LPS/ATP-induced RAW264.7 cell model, Polyhyllin VI inhibited the release of IL-6 and IL-8, which are key players in inflammation .
Molecular Mechanism
Polyhyllin VI exerts its effects at the molecular level through various mechanisms. It has been suggested that Polyhyllin VI may inhibit the release of IL-8 by regulating P2X 7 R to reduce the phosphorylation of p38 . The modulation of Polyhyllin VI on the release of IL-6 and phosphorylation of ERK1/2 may be mediated by other P2X 7 R-independent signals .
Preparation Methods
Polyphyllin VI can be synthesized through various methods. One approach involves the extraction from Paris polyphylla using solvents like methanol or ethanol. The plant material is first dried and powdered, then subjected to solvent extraction, followed by purification processes such as column chromatography . Industrial production methods often involve optimizing the extraction and purification processes to increase yield and purity.
Chemical Reactions Analysis
Polyphyllin VI undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Polyphyllin VI can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Polyphyllin VI has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroidal saponins in various chemical reactions.
Biology: Research has shown that Polyphyllin VI can modulate biological pathways, making it a valuable tool for studying cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Polyphyllin VI is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Dioscin
- Gracillin
Compared to these compounds, Polyphyllin VI is unique due to its specific molecular structure and the distinct pathways it modulates. For instance, while Polyphyllin I and II also exhibit anti-cancer properties, Polyphyllin VI has been shown to be particularly effective in inducing pyroptosis in non-small cell lung cancer cells .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWWQGPCTUQCMN-QEGKHCRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











